6,6'-Dimethyl-3,3'-bipyridazine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
6,6’-Dimethyl-3,3’-bipyridazine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as a building block for agrochemicals
Wirkmechanismus
Target of Action
6,6’-Dimethyl-3,3’-bipyridazine is an organic compound that is widely used in coordination chemistry . It acts as a ligand, a molecule that binds to a central metal ion, and participates in the synthesis of metal complexes . These metal complexes have various applications, such as catalysts, luminescent materials, molecular recognition, and sensors .
Mode of Action
As a ligand, it likely interacts with its targets (metal ions) by donating electron pairs to form coordination bonds . This interaction can result in the formation of metal complexes with unique properties, depending on the type of metal ion and the environmental conditions .
Biochemical Pathways
Given its role in the synthesis of metal complexes, it may influence various biochemical processes where these complexes are utilized, such as catalysis and signal transduction .
Pharmacokinetics
Its solubility in most organic solvents, such as ethanol, dimethylformamide, and dichloromethane, suggests that it may have good bioavailability . Its low solubility in water may affect its absorption and distribution in aqueous biological systems .
Result of Action
The molecular and cellular effects of 6,6’-Dimethyl-3,3’-bipyridazine’s action are likely dependent on the specific metal complexes it forms. These complexes can exhibit a range of properties and activities, including catalytic activity and luminescence, which can have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6,6’-Dimethyl-3,3’-bipyridazine. Factors such as temperature, pH, and the presence of other molecules can affect its ability to form coordination bonds with metal ions and thus influence the properties and activities of the resulting metal complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-3,3’-bipyridazine typically involves the reaction of 6-methylpyridazine with suitable reagents under controlled conditions. One common method involves the use of a coupling reaction between two 6-methylpyridazine molecules in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 6,6’-Dimethyl-3,3’-bipyridazine may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Dimethyl-3,3’-bipyridazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced bipyridazine derivatives.
Substitution: Formation of halogenated bipyridazine compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6’-Dimethyl-2,2’-bipyridine
- 3,3’-Bipyridazine
- 6-Methylpyridazine
Uniqueness
6,6’-Dimethyl-3,3’-bipyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other bipyridazine derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
3-methyl-6-(6-methylpyridazin-3-yl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-3-5-9(13-11-7)10-6-4-8(2)12-14-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFATCQPFXCGRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=NN=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376230 | |
Record name | 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24049-45-4 | |
Record name | 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.